molecular formula C28H38O19 B14794015 [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate

[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B14794015
M. Wt: 678.6 g/mol
InChI Key: ZIJKGAXBCRWEOL-BZAVKZSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate involves the acetylation of sucrose. The process typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure uniform acetylation. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate primarily undergoes hydrolysis reactions where the acetyl groups are removed to yield sucrose and acetic acid. This compound can also participate in substitution reactions where the acetyl groups are replaced by other functional groups .

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate involves the hydrolysis of its acetyl groups. This hydrolysis can occur in the presence of water, acids, or bases, leading to the release of acetic acid and sucrose. The compound’s bitter taste is due to its interaction with taste receptors on the tongue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complete acetylation, which imparts distinct chemical properties such as increased hydrophobicity and a strong bitter taste. These properties make it useful in various applications where such characteristics are desired .

Properties

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28-/m0/s1

InChI Key

ZIJKGAXBCRWEOL-BZAVKZSYSA-N

Isomeric SMILES

CC(=O)OCC1C(C(C(C(O1)O[C@]2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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